
4-Methylaminorex
Descripción general
Descripción
4-Metilaminorex es una droga estimulante que pertenece a la clase de las 2-amino-5-ariloxazolinas. Fue sintetizada por primera vez en 1960 por McNeil Laboratories. El compuesto es conocido por sus efectos estimulantes, que son comparables a los de la metanfetamina pero con una duración más larga. También se conoce por su nombre callejero “U4Euh” (pronunciado “Euforia”). Debido a su potencial de abuso, 4-Metilaminorex está prohibido en muchos países .
Métodos De Preparación
4-Metilaminorex se puede sintetizar a través de varios métodos. Una ruta común implica la ciclización de dl-fenilpropanolamina con bromuro de cianógeno. Esta reacción normalmente produce los isómeros (±)-cis, que son las formas que se utilizan recreativamente . Otro método implica el uso de cianato de potasio para formar un intermedio, que luego se hace reaccionar con ácido clorhídrico concentrado
Análisis De Reacciones Químicas
4-Metilaminorex experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar varios derivados.
Reducción: Las reacciones de reducción pueden modificar la estructura del compuesto, alterando potencialmente sus propiedades farmacológicas.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula, lo que lleva a la formación de nuevos derivados
Los reactivos comunes utilizados en estas reacciones incluyen bromuro de cianógeno, cianato de potasio y ácido clorhídrico concentrado. Los principales productos formados a partir de estas reacciones incluyen varios estereoisómeros y derivados halogenados .
Aplicaciones Científicas De Investigación
Neurochemical Effects
4-Methylaminorex is characterized by its potent effects on monoaminergic systems, particularly dopamine and norepinephrine. Research indicates that the compound acts as a norepinephrine-dopamine releasing agent , with significant implications for understanding its mechanism of action and potential therapeutic uses.
- Dopamine Release : Studies have shown that administration of this compound leads to a dramatic increase in dopamine levels in the brain. For instance, one study documented a two-fold increase in neostriatal homovanillic acid levels and a notable reduction in tryptophan hydroxylase activity, suggesting an acute neurochemical response to the compound .
- Neuropeptide Activity : Following administration, there are significant changes in neuropeptide levels, including increases in neurotensin and dynorphin A. These changes are indicative of enhanced dopaminergic activity, which may contribute to the stimulant effects observed with this compound .
Pharmacological Properties
The pharmacological profile of this compound reveals its potential as a stimulant with effects comparable to other amphetamines but with unique characteristics.
- Duration of Action : The effects of this compound can last significantly longer than those of traditional stimulants, with reports indicating durations of up to 16 hours when taken orally .
- Monoamine Release Potency : The compound exhibits high potency as a monoamine releasing agent, with effective concentrations (EC50) measured at approximately 4.8 nM for norepinephrine and 1.7 nM for dopamine. This positions it among the most potent agents within its class .
Case Studies and Research Findings
Several studies have provided insights into the applications and implications of this compound:
- Neurotoxicity Studies : Investigations into the neurotoxic potential of this compound have yielded mixed results. While some studies indicate reductions in tryptophan hydroxylase activity—potentially signaling neurotoxic effects—others suggest that these changes are reversible and less severe compared to other amphetamines like methamphetamine .
- Comparative Studies : Research comparing this compound with other stimulants highlights its unique profile. For example, while it shares stimulant properties with methylenedioxymethamphetamine (MDMA), it appears to exert different long-term effects on serotonergic systems .
- Synthesis and Derivatives : Novel derivatives of this compound have been synthesized and characterized, providing avenues for further research into their pharmacological properties and potential therapeutic uses .
Summary Table of Pharmacological Effects
Property | Value |
---|---|
Norepinephrine EC50 | 4.8 nM |
Dopamine EC50 | 1.7 nM |
Serotonin EC50 | 53.2 nM |
Duration of Action | Up to 16 hours |
Neurotoxic Potential | Mixed evidence; less than methamphetamine |
Mecanismo De Acción
4-Metilaminorex ejerce sus efectos actuando como un agente simpaticomimético indirecto. Estimula la liberación de neurotransmisores como la dopamina, la noradrenalina y la serotonina, lo que lleva a un aumento de la alerta, la euforia y la mejora cognitiva. El compuesto interactúa con los transportadores de monoaminas, similar a las anfetaminas y la cocaína .
Comparación Con Compuestos Similares
4-Metilaminorex a menudo se compara con otros compuestos estimulantes, incluyendo:
Metanfetamina: Ambos compuestos tienen efectos estimulantes similares, pero 4-Metilaminorex tiene una duración de acción más larga.
Anfetamina: 4-Metilaminorex comparte similitudes farmacológicas y neuroquímicas con las anfetaminas.
Cocaína: Los efectos del compuesto en los transportadores de monoaminas son comparables a los de la cocaína
Otros compuestos similares incluyen aminorex, para-metil-4-metilaminorex y 3’,4’-metilendioxi-4-metilaminorex .
Actividad Biológica
4-Methylaminorex (4-MA) is a potent central nervous system stimulant and an analog of aminorex, primarily known for its appetite-suppressing properties. The compound exists in two geometric isomers: cis and trans, each exhibiting distinct pharmacological profiles. This article delves into the biological activity of 4-MA, focusing on its pharmacodynamics, neurotoxicity, and metabolism, supported by relevant studies and data.
Pharmacodynamics
This compound acts primarily as a stimulant, influencing neurotransmitter systems, particularly dopamine and norepinephrine.
- Dopamine and Norepinephrine Release : Studies have demonstrated that 4-MA is a potent releaser of dopamine and norepinephrine. For instance, in vitro experiments using rat brain synaptosomes showed that cis-4-MA had an effective concentration (EC50) of approximately 10.9 nM for dopamine release and 11.8 nM for norepinephrine, indicating its high potency compared to other stimulants like MDMA .
- Reinforcement Effects : In animal models, 4-MA has been shown to maintain self-administration behavior in primates, suggesting its reinforcing properties akin to those of cocaine. This behavior was observed when doses of 4-MA were substituted for cocaine in intravenous drug self-administration tasks .
Neurotoxicity Studies
The neurotoxic potential of 4-MA has been a subject of investigation, particularly concerning its effects on serotonin systems.
- Tryptophan Hydroxylase Activity : Research indicates that administration of high doses of cis-4-MA can lead to a reduction in tryptophan hydroxylase (TPH) activity, a marker for serotonin neurotoxicity. In one study, rats administered doses of 10 mg/kg showed a significant decrease in TPH activity (20-40%) after several hours but exhibited recovery after 18 hours .
- Comparative Neurotoxicity : When compared to other stimulants like methamphetamine and MDMA, 4-MA appears to be less neurotoxic. While some studies reported declines in serotonin levels following multiple doses of 4-MA, others found no significant long-term effects on serotonin or dopamine levels in certain strains of mice .
Metabolism
Understanding the metabolism of 4-MA is crucial for assessing its pharmacological profile and potential toxicity.
- Pharmacokinetics : A study focusing on the metabolism of 4-MA in rats indicated that it undergoes rapid excretion through urine. The concentration levels were quantitatively measured using gas chromatography-mass spectrometry (GC-MS), revealing significant findings regarding its pharmacokinetic properties .
- Case Studies : Clinical reports have linked 4-MA to serious health complications, including fatalities. One documented case involved a death where blood concentrations of 21.3 mg/L were found alongside diazepam at a concentration of 0.8 mg/L, suggesting potential interactions or additive effects with other substances .
Summary Table of Biological Activity
Aspect | Details |
---|---|
Primary Action | Stimulant; releases dopamine and norepinephrine |
EC50 for Dopamine | ~10.9 nM |
EC50 for Norepinephrine | ~11.8 nM |
Reinforcement Behavior | Maintains self-administration similar to cocaine |
Neurotoxicity Indicators | Reduced TPH activity observed; less neurotoxic than methamphetamine or MDMA |
Metabolism | Rapid excretion; significant concentrations found in urine |
Clinical Concerns | Associated with fatalities; potential interactions with other CNS depressants |
Propiedades
IUPAC Name |
4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQBMYDFWFGESC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=N1)N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860432 | |
Record name | 4,5-Dihydro-4-methyl-5-phenyl-2-oxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30860432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3568-94-3 | |
Record name | 4,5-Dihydro-4-methyl-5-phenyl-2-oxazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3568-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylaminorex | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003568943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylaminorex | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01447 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4,5-Dihydro-4-methyl-5-phenyl-2-oxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30860432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.